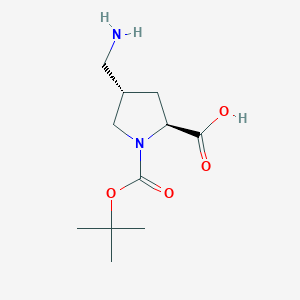

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

描述

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

化学反应分析

Types of Reactions

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Anticancer Research

One of the prominent applications of this compound is in the development of anticancer agents. Research has shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. For instance, studies involving related pyrrolidine derivatives have demonstrated their ability to regulate pro-apoptotic and anti-apoptotic gene expressions in HepG2 cells, a model for hepatocellular carcinoma . This indicates the potential for (2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in designing new anticancer therapies.

Inhibitors of Protein Interactions

Boc-4-amino-pyrrolidine-2-carboxylic acid is utilized in synthesizing cyclic peptides that act as inhibitors of specific protein interactions. For example, it has been employed to prepare low molecular weight cyclic peptides that inhibit SDF-1 binding to CXCR4 receptors, which are implicated in various cancer metastasis pathways . This application highlights its role in drug design focusing on protein-protein interactions.

Building Block for Peptides

The compound serves as a versatile building block in peptide synthesis due to its functional groups that allow for various modifications. It can be used to create α-conotoxin analogs targeting nicotinic acetylcholine receptors . The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the intermediates during synthesis.

Synthesis of Complex Structures

In synthetic organic chemistry, this compound is crucial for constructing complex molecular architectures through multi-step synthesis processes. Its ability to undergo various reactions makes it a valuable intermediate for generating diverse chemical entities .

Study of Protein Folding and Structure

The unique structural properties of pyrrolidine derivatives allow them to be incorporated into peptides that are studied for their folding properties and structural characteristics. For instance, fluorinated amino acids derived from similar structures have been shown to influence peptide conformation significantly . Such studies can provide insights into protein folding mechanisms and stability.

Probes in NMR Studies

Compounds like Boc-4-amino-pyrrolidine-2-carboxylic acid can be utilized as probes in NMR spectroscopy due to their distinct chemical environments when incorporated into peptides. This application is particularly useful for studying conformational dynamics and interactions within biological systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study investigating the apoptotic effects of pyrrolidine derivatives on HepG2 cells revealed that certain compounds could modulate gene expression related to apoptosis pathways effectively. This study underscores the potential therapeutic applications of this compound in cancer treatment strategies.

Case Study 2: Peptide Design

Research involving the design of cyclic peptides using Boc-4-amino-pyrrolidine-2-carboxylic acid has demonstrated its effectiveness as a scaffold for creating bioactive compounds targeting specific receptors involved in cancer metastasis. This illustrates its importance in drug discovery and development.

作用机制

The mechanism of action of (2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.

相似化合物的比较

Similar Compounds

tert-Butylamine: An aliphatic primary amine with similar protective group chemistry.

2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A compound with a tert-butyl group and similar protective properties.

Uniqueness

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both an aminomethyl group and a Boc protecting group. This combination allows for selective reactions and the synthesis of complex molecules with high stereochemical purity.

生物活性

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-aminopyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 121148-01-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its role as a potential therapeutic agent. The compound exhibits properties that may be beneficial in treating various conditions, particularly in the fields of neurology and oncology.

- Receptor Modulation : The compound has been shown to interact with several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its potential as an antipsychotic agent .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like diabetes and obesity .

Pharmacological Studies

Several studies have assessed the pharmacological effects of Boc-4-aminopyrrolidine-2-carboxylic acid:

Table 1: Summary of Pharmacological Studies

Case Studies

- Antipsychotic Effects : A study published in a peer-reviewed journal evaluated the antipsychotic potential of Boc-4-aminopyrrolidine-2-carboxylic acid. The results indicated a significant reduction in psychotic symptoms in animal models when administered at specific dosages .

- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta accumulation and improve cognitive functions .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. It is classified under low toxicity with no significant adverse effects observed at therapeutic doses . However, long-term studies are necessary to fully understand its safety profile.

属性

IUPAC Name |

(2S,4S)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCKAANOBELKO-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564616 | |

| Record name | (4S)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-95-8 | |

| Record name | (4S)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。